molecular formula C8H10BFO3S B14028565 (3-Fluoro-6-methoxy-2-(methylthio)phenyl)boronic acid

(3-Fluoro-6-methoxy-2-(methylthio)phenyl)boronic acid

Cat. No.: B14028565
M. Wt: 216.04 g/mol
InChI Key: BUSBJWCRRYCNRO-UHFFFAOYSA-N
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Description

(3-Fluoro-6-methoxy-2-(methylthio)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with fluoro, methoxy, and methylthio groups. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable in organic synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-6-methoxy-2-(methylthio)phenyl)boronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-6-methoxy-2-(methylthio)phenyl derivatives.

    Borylation Reaction: The key step involves the introduction of the boronic acid group through a borylation reaction. This can be achieved using reagents like bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base such as potassium carbonate.

    Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-6-methoxy-2-(methylthio)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols or quinones.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(3-Fluoro-6-methoxy-2-(methylthio)phenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Fluoro-6-methoxy-2-(methylthio)phenyl)boronic acid primarily involves its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in bioconjugation and sensing applications. Additionally, the presence of fluoro, methoxy, and methylthio groups can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Fluoro-6-methoxy-2-(methylthio)phenyl)boronic acid is unique due to the combination of fluoro, methoxy, and methylthio substituents on the phenyl ring. This unique structure imparts distinct chemical properties, making it valuable in various applications, particularly in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C8H10BFO3S

Molecular Weight

216.04 g/mol

IUPAC Name

(3-fluoro-6-methoxy-2-methylsulfanylphenyl)boronic acid

InChI

InChI=1S/C8H10BFO3S/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4,11-12H,1-2H3

InChI Key

BUSBJWCRRYCNRO-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1SC)F)OC)(O)O

Origin of Product

United States

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